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molecular formula C9H11F2NO2 B8458927 (R)-1-(2,3-Difluoro-6-aminophenoxy)-2-propanol

(R)-1-(2,3-Difluoro-6-aminophenoxy)-2-propanol

Cat. No. B8458927
M. Wt: 203.19 g/mol
InChI Key: LCYRLDJUOZDTQF-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(O)COc1c([N+](=O)[O-])ccc(F)c1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:17][CH2:18][OH:19].[F:1][c:2]1[c:3]([O:12][CH2:13][CH:14]([CH3:15])[OH:16])[c:4]([N+:9]([O-:10])=[O:11])[cH:5][cH:6][c:7]1[F:8]>>[F:1][c:2]1[c:3]([O:12][CH2:13][CH:14]([CH3:15])[OH:16])[c:4]([NH2:9])[cH:5][cH:6][c:7]1[F:8]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CC(O)COc1c([N+](=O)[O-])ccc(F)c1F
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(O)COc1c([N+](=O)[O-])ccc(F)c1F

Outcomes

Product
Name
Type
product
Smiles
CC(O)COc1c(N)ccc(F)c1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(O)COc1c([N+](=O)[O-])ccc(F)c1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:17][CH2:18][OH:19].[F:1][c:2]1[c:3]([O:12][CH2:13][CH:14]([CH3:15])[OH:16])[c:4]([N+:9]([O-:10])=[O:11])[cH:5][cH:6][c:7]1[F:8]>>[F:1][c:2]1[c:3]([O:12][CH2:13][CH:14]([CH3:15])[OH:16])[c:4]([NH2:9])[cH:5][cH:6][c:7]1[F:8]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CC(O)COc1c([N+](=O)[O-])ccc(F)c1F
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(O)COc1c([N+](=O)[O-])ccc(F)c1F

Outcomes

Product
Name
Type
product
Smiles
CC(O)COc1c(N)ccc(F)c1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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